molecular formula C7H15NO3 B8337393 Carbamic acid, (2-butoxyethyl)ester CAS No. 16006-08-9

Carbamic acid, (2-butoxyethyl)ester

Cat. No.: B8337393
CAS No.: 16006-08-9
M. Wt: 161.20 g/mol
InChI Key: QHHQZURUTXQADT-UHFFFAOYSA-N
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Description

Carbamic acid esters, commonly referred to as urethanes, are organic compounds characterized by the functional group –O–CO–N<. Their biological and chemical properties vary significantly based on substituent groups attached to the oxygen and nitrogen atoms.

Carbamates are widely studied for pharmacological applications, including acetylcholinesterase (AChE) inhibition, enzyme modulation, and lipid metabolism regulation .

Properties

CAS No.

16006-08-9

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-butoxyethyl carbamate

InChI

InChI=1S/C7H15NO3/c1-2-3-4-10-5-6-11-7(8)9/h2-6H2,1H3,(H2,8,9)

InChI Key

QHHQZURUTXQADT-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Esters

Structural and Functional Group Variations

The pharmacological and toxicological profiles of carbamates are highly dependent on substituent groups. Below is a comparative analysis based on substituent type:

Table 1: Substituent Effects on Pharmacological Activity
Compound Substituent Pharmacological Activity Key Findings References
Methylcarbamic ester Methyl Strong physostigmine-like action Stimulates intestinal peristalsis; miotic activity similar to physostigmine
Ethylcarbamic ester (urethane) Ethyl Weak physostigmine-like action Carcinogenic (EU Category 2); mutagenic via vinyl/epoxide metabolites
Butylcarbamic ester Butyl Inactive in physostigmine assays No mutagenic/carcinogenic metabolites; stable metabolism
Allylcarbamic ester Allyl Strong activity Active in intestinal stimulation; stable structure
Benzylcarbamic ester Benzyl Strong activity Binds AChE catalytic sites; used in rivastigmine derivatives
2-Butoxyethylcarbamic ester 2-Butoxyethyl (ether) Hypothesized moderate activity Expected enhanced lipophilicity; unknown carcinogenicity

Key Observations :

  • Alkyl Chain Length: Shorter chains (methyl, ethyl) exhibit stronger enzymatic interactions but higher toxicity (e.g., ethylcarbamic ester’s carcinogenicity). Longer chains (butyl) reduce activity but improve metabolic stability .

Stereochemical and Enantiomeric Effects

Enantiomers of carbamates can display divergent biological activities. For example:

  • A-908292 (S) (methyl ester): ACC2 inhibitor (IC50 = 23 nM) with glucose-lowering effects in ob/ob mice.
  • A-875400 (R) (inactive enantiomer): 50-fold weaker ACC2 inhibition but similar glucose-lowering effects, suggesting off-target PPAR-α pathway activation .

For 2-butoxyethylcarbamic ester, stereochemistry at the carbamate nitrogen or ether chain could similarly influence target selectivity.

Toxicity Profiles

Table 2: Toxicity Comparison of Selected Carbamates
Compound Carcinogenicity Mutagenicity Metabolic Pathway References
Ethylcarbamic ester Yes (Category 2) Yes Forms vinyl/epoxide intermediates
Butylcarbamic ester No No Stable; no reactive metabolites
Methylcarbamic ester Not reported Not reported Hydrolyzed to methanol and CO2
2-Butoxyethylcarbamic ester Unknown Unknown Likely hydrolyzed to 2-butoxyethanol (toxicant)

Critical Notes:

  • Ethylcarbamic ester’s carcinogenicity is linked to metabolic activation, a pathway absent in butyl derivatives .

Q & A

Basic Research: Synthesis Optimization

Question: How can researchers optimize the synthesis of Carbamic Acid, (2-Butoxyethyl) Ester to achieve higher yields and purity? Methodological Answer: The synthesis of carbamate esters typically involves reacting a hydroxyl-containing compound (e.g., 2-butoxyethanol) with an isocyanate or phosgene derivative under controlled conditions. Key optimization steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Maintaining temperatures between 0–25°C minimizes side reactions like hydrolysis .
  • Catalyst Use : Tertiary amines (e.g., triethylamine) accelerate carbamate formation by deprotonating intermediates .
  • Purification : Column chromatography or recrystallization improves purity, monitored via HPLC (>95% purity threshold) .

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